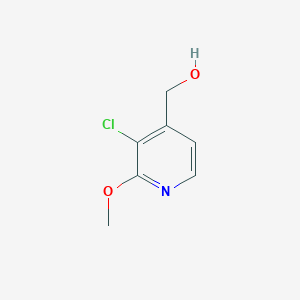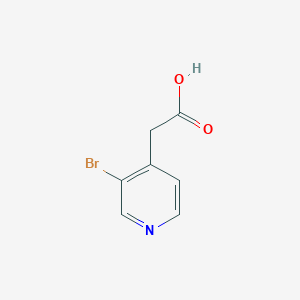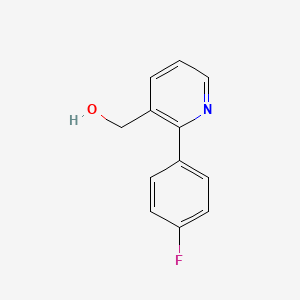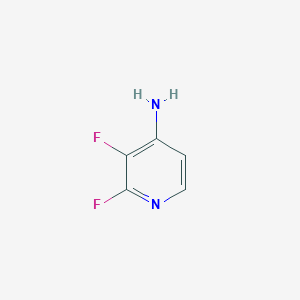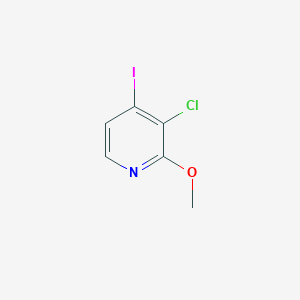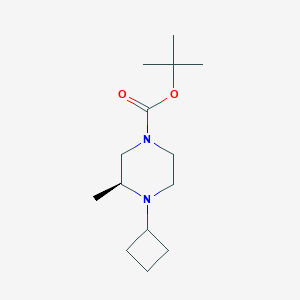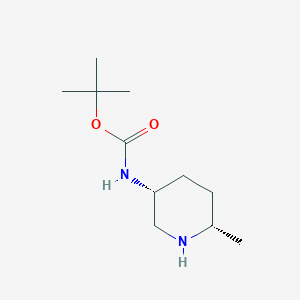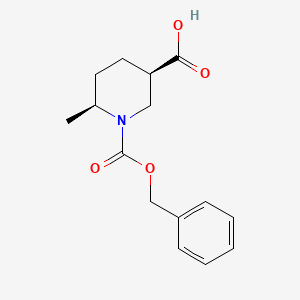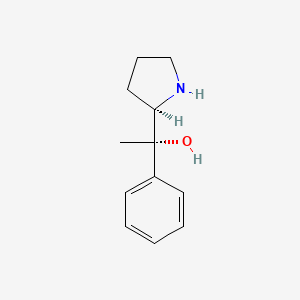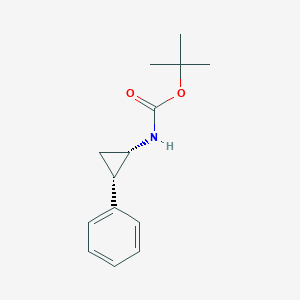
1,1,6,6-Tetra(thiophen-2-yl)hexane
Overview
Description
1,1,6,6-Tetra(thiophen-2-yl)hexane is a chemical compound with the molecular formula C22H22S4 . It is a research-grade product and not intended for human use .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1,1,6,6-Tetra(thiophen-2-yl)hexane, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “1,1,6,6-Tetra(thiophen-2-yl)hexane”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in various biological and physiological functions such as:
Drug Synthesis
Thiophene moieties, including “1,1,6,6-Tetra(thiophen-2-yl)hexane”, are used in the synthesis of various drugs. Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine contain a thiophene nucleus .
Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial activity against various microbial species. For instance, certain thiophene compounds have been found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also display excellent antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Thiophene derivatives, including “1,1,6,6-Tetra(thiophen-2-yl)hexane”, have demonstrated excellent antioxidant activity. They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Anticorrosion Activity
Thiophene compounds have been found to exhibit anticorrosion activity. They can be used to protect metal surfaces from corrosion, extending the lifespan of these materials .
Anticancer Activity
Thiophene derivatives have shown effective cytotoxic activity against certain types of cancer cells. For example, some compounds have demonstrated efficacy against the human lung cancer cell line (A-549) .
Future Directions
properties
IUPAC Name |
2-(1,6,6-trithiophen-2-ylhexyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S4/c1(7-17(19-9-3-13-23-19)20-10-4-14-24-20)2-8-18(21-11-5-15-25-21)22-12-6-16-26-22/h3-6,9-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLCTPLVHFHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCCC(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,6,6-Tetra(thiophen-2-yl)hexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



